molecular formula C14H13N3O2 B10843205 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol

4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol

Cat. No.: B10843205
M. Wt: 255.27 g/mol
InChI Key: FOCLURCEJLBSGE-UHFFFAOYSA-N
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Description

4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol is an organic compound that features both an indazole and a catechol moiety. The indazole structure is known for its wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .

Preparation Methods

The synthesis of 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol can be achieved through several methods. One approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Another method includes the reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods typically involve optimized synthetic schemes to ensure high yields and minimal byproducts.

Chemical Reactions Analysis

4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include quinones, reduced indazole derivatives, and substituted catechols.

Scientific Research Applications

4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The catechol group can chelate metal ions, affecting various enzymatic activities. The indazole moiety can interact with proteins and enzymes, inhibiting their function. These interactions can lead to the modulation of signaling pathways, particularly those involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar compounds to 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol include other indazole derivatives and catechol-containing compounds. For example:

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

4-[(1H-indazol-6-ylamino)methyl]benzene-1,2-diol

InChI

InChI=1S/C14H13N3O2/c18-13-4-1-9(5-14(13)19)7-15-11-3-2-10-8-16-17-12(10)6-11/h1-6,8,15,18-19H,7H2,(H,16,17)

InChI Key

FOCLURCEJLBSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC3=C(C=C2)C=NN3)O)O

Origin of Product

United States

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